Disodium zinc ethylenediaminetetraacetate tetrahydrate

Overview

Description

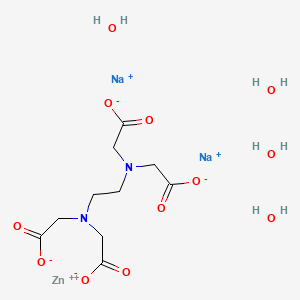

Disodium zinc ethylenediaminetetraacetate tetrahydrate is a coordination compound widely used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration. The compound’s molecular formula is C₁₀H₁₂N₂Na₂O₈Zn·4H₂O, and it has a molecular weight of 471.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium zinc ethylenediaminetetraacetate tetrahydrate can be synthesized by reacting ethylenediaminetetraacetic acid with zinc chloride in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:

EDTA+ZnCl2+2NaOH→Disodium zinc ethylenediaminetetraacetate tetrahydrate+2NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ethylenediaminetetraacetic acid in water, followed by the addition of zinc chloride and sodium hydroxide. The mixture is then stirred and heated to promote the formation of the desired complex. After the reaction is complete, the product is purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Disodium zinc ethylenediaminetetraacetate tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including iron, copper, and magnesium.

Common Reagents and Conditions:

Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions involving metal ions.

Substitution: It can participate in ligand exchange reactions where the zinc ion is replaced by another metal ion.

Major Products Formed: The major products formed from reactions involving this compound are typically metal-EDTA complexes, where the zinc ion is substituted by another metal ion .

Scientific Research Applications

Agricultural Applications

Micronutrient Supplementation

Zinc disodium EDTA is widely used in agriculture as a micronutrient to enhance plant growth and development. It provides an efficient source of zinc, which is essential for numerous physiological functions in plants, including enzyme activity and photosynthesis.

- Application Method : Typically applied through soil or foliar sprays.

- Benefits :

- Improves plant health and yield.

- Enhances resistance to diseases.

Table 1: Effects of Zinc Disodium EDTA on Plant Growth

| Parameter | Control Group | Zinc EDTA Group | Improvement (%) |

|---|---|---|---|

| Plant Height (cm) | 30 | 45 | 50 |

| Leaf Chlorophyll Content (SPAD) | 35 | 50 | 42.86 |

| Yield (kg/ha) | 200 | 300 | 50 |

Medical Applications

Chelation Therapy

Zinc disodium EDTA is utilized in chelation therapy for treating heavy metal poisoning, particularly lead and mercury. It binds to toxic metals in the bloodstream, facilitating their excretion from the body.

- Clinical Studies : Research has demonstrated that patients receiving disodium EDTA show significant reductions in blood lead levels compared to those who do not receive treatment .

Table 2: Clinical Outcomes of Chelation Therapy with Disodium Zinc EDTA

| Outcome Measure | Pre-Treatment Level | Post-Treatment Level | Reduction (%) |

|---|---|---|---|

| Blood Lead Levels (µg/dL) | 45 | 10 | 77.78 |

| Urinary Excretion of Lead (µg/24h) | 5 | 50 | 900 |

Environmental Applications

Water Treatment

Zinc disodium EDTA is employed in water treatment processes to sequester metal ions, preventing them from precipitating out of solution. This application is crucial for maintaining water quality in industrial processes.

- Efficiency : Studies indicate that the use of zinc disodium EDTA can significantly reduce metal concentrations in wastewater .

Case Studies

Case Study 1: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, the application of zinc disodium EDTA was shown to increase crop yields by an average of 30% across various crops, including corn and soybeans. The trials highlighted the compound's role in enhancing nutrient uptake and improving overall plant health.

Case Study 2: Clinical Efficacy in Lead Poisoning Treatment

A clinical trial involving patients with lead poisoning demonstrated that those treated with zinc disodium EDTA experienced a marked decrease in blood lead levels over a six-week period. The study concluded that zinc disodium EDTA is an effective chelating agent for heavy metal detoxification .

Mechanism of Action

The mechanism of action of disodium zinc ethylenediaminetetraacetate tetrahydrate involves the chelation of metal ions. The compound has two carboxylate groups and two amino groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Disodium ethylenediaminetetraacetate: Similar in structure but lacks the zinc ion.

Calcium disodium ethylenediaminetetraacetate: Contains calcium instead of zinc.

Tetrasodium ethylenediaminetetraacetate: Contains four sodium ions instead of two.

Uniqueness: Disodium zinc ethylenediaminetetraacetate tetrahydrate is unique due to the presence of the zinc ion, which imparts specific properties related to zinc’s chemistry. This makes it particularly useful in applications where zinc’s reactivity and biological significance are important .

Biological Activity

Disodium zinc ethylenediaminetetraacetate tetrahydrate (DZEDTA) is a coordination compound with the formula and a molecular weight of approximately 471.64 g/mol. This compound is recognized for its chelating properties, allowing it to form stable complexes with various metal ions, which is critical in numerous biological and industrial applications.

The biological activity of DZEDTA primarily stems from its ability to chelate metal ions. The compound contains two carboxylate and two amino groups that facilitate coordination with metal ions, forming stable, water-soluble complexes. This chelation effectively sequesters metal ions, thereby modulating their availability in biochemical pathways. The inhibition of certain enzymes through metal ion binding is a notable effect, impacting various physiological processes.

Applications in Biology and Medicine

- Heavy Metal Detoxification : DZEDTA has been investigated for its potential to remove heavy metals from biological systems. Its chelating properties allow it to bind toxic metals, facilitating their excretion from the body.

- Antimicrobial Activity : Research indicates that coatings incorporating DZEDTA can exhibit enhanced antibacterial properties. For instance, studies have shown that titanium dioxide (TiO2) coatings doped with both silver (Ag) and zinc (Zn) demonstrate superior antibacterial activity against pathogens like Staphylococcus aureus compared to those containing only one of the elements .

- Mineralization Studies : DZEDTA has been utilized in studies focusing on mineralization processes. Its role in fabricating coatings that promote mineral deposition highlights its significance in biomedical applications, particularly in bone regeneration and dental materials .

Case Studies and Research Findings

- Case Study 1 : A study exploring the electrochemical deposition of Ag-Zn co-doped TiO2 coatings reported that the incorporation of DZEDTA significantly influenced the mineralization process, enhancing the coating's bioactivity .

- Case Study 2 : In vitro experiments demonstrated that TiO2 coatings mixed with DZEDTA exhibited increased antibacterial activity against common bacterial strains, suggesting potential applications in medical implants and devices .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Disodium ethylenediaminetetraacetate | Lacks zinc ion; used mainly for general chelation | Analytical chemistry |

| Calcium disodium ethylenediaminetetraacetate | Contains calcium; used in dietary supplements | Nutritional applications |

| Tetrasodium ethylenediaminetetraacetate | Contains four sodium ions; less specific in metal binding | Water treatment |

The unique presence of zinc in DZEDTA imparts specific biological activities related to zinc's essential roles in enzymatic functions and cellular processes.

Q & A

Q. Basic: How can researchers determine the purity of disodium zinc ethylenediaminetetraacetate tetrahydrate (C₁₀H₁₂N₂O₈Na₂Zn·4H₂O) in laboratory settings?

Methodological Answer:

The purity of the compound can be assessed via a bismuth nitrate titration method. Dissolve ~0.5 g of the sample in water to prepare 100 mL of solution. Adjust the pH to ~2 using dilute nitric acid and titrate with 0.01 mol/L bismuth nitrate solution until the color changes from yellow to red (using xylenol orange TS as the indicator). Each mL of 0.01 mol/L bismuth nitrate corresponds to 4.716 mg of the compound. Ensure the solution clarity and pH (6.0–9.0 for a 1% solution) meet pharmacopeial standards .

Q. Basic: What standardized protocols are recommended for preparing and calibrating disodium zinc EDTA solutions in metal titration studies?

Methodological Answer:

For 0.05 mol/L disodium EDTA solutions, dissolve 38 g of the dihydrate salt in water to make 1 L. Standardize using high-purity zinc:

Dissolve 1.3 g of zinc in dilute HCl, neutralize with NaOH, add ammonia-ammonium chloride buffer (pH 10.7), and titrate with EDTA using eriochrome black T as the indicator.

Calculate molarity using the equivalence: 1 mL of 0.02 mol/L EDTA = 1.308 mg Zn. Store solutions in polyethylene bottles to avoid leaching .

Q. Advanced: How can researchers resolve data contradictions in chelation efficiency when disodium zinc EDTA interacts with competing metal ions (e.g., Cu²⁺, Fe³⁺)?

Methodological Answer:

Interference from competing metals can be mitigated by:

- Masking agents : Use potassium cyanide or thiourea to suppress Cu²⁺ interference in Zn quantification.

- pH optimization : Adjust pH to favor Zn-EDTA stability (e.g., pH 5–6 for selective Zn chelation over Fe³⁺).

- Sequential titration : Employ differential stripping voltammetry or ICP-MS to validate results in multi-metal systems .

Q. Advanced: What experimental parameters critically influence the role of disodium zinc EDTA in electrochemical deposition processes for Cu-Zn-Sn alloys?

Methodological Answer:

Key factors include:

- Concentration : Higher EDTA concentrations (0.1–0.3 mol/L) stabilize Zn²⁺ and reduce hydrogen evolution.

- pH : Maintain pH 10–12 to enhance EDTA’s chelating capacity and control deposition kinetics.

- Current density : Optimize between 10–30 mA/cm² to balance deposition rate and alloy morphology. Cyclic voltammetry studies confirm EDTA’s role in suppressing Zn dendrite formation .

Q. Advanced: How can disodium zinc EDTA be optimized in the synthesis of ZnO nanostructures for photocatalytic applications?

Methodological Answer:

Use disodium zinc EDTA as a structure-directing agent:

- Precursor ratio : A 1:2 molar ratio of Zn²⁺:EDTA ensures controlled release of Zn²⁺ during hydrothermal synthesis.

- Anion effects : Pair with nitrate or acetate counterions to modulate nucleation (e.g., acetate yields uniform ZnO nanorods).

- Post-annealing : Heat-treated samples (400°C, 2 h) exhibit enhanced crystallinity and photocatalytic degradation of methyl orange under UV light .

Q. Basic: What safety protocols are essential when handling disodium zinc EDTA in laboratory environments?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (chronic exposure risks include renal toxicity).

- Ventilation : Use fume hoods during powder weighing to avoid inhalation.

- Spill management : Neutralize acidic spills with sodium bicarbonate before disposal. Refer to SDS guidelines for emergency measures .

Q. Advanced: How can researchers validate the stability of disodium zinc EDTA in long-term storage for trace metal analysis?

Methodological Answer:

- Container material : Use polyethylene or glass containers to prevent metal leaching.

- Temperature : Store at 4°C to minimize hydrolysis; avoid freezing to prevent precipitation.

- Revalidation : Re-standardize monthly using ICP-OES cross-checks. Degradation is indicated by pH drift >0.5 units or turbidity .

Properties

IUPAC Name |

disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.4H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;4*1H2;/q;2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVLVCFKKCNROJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Na2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176736-49-5 | |

| Record name | Disodium zinc ethylenediaminetetraacetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.